molecular formula C16H18N2O7S2 B1681181 Sulbenicillin CAS No. 41744-40-5

Sulbenicillin

Cat. No. B1681181
CAS RN: 41744-40-5
M. Wt: 414.5 g/mol
InChI Key: JETQIUPBHQNHNZ-UHFFFAOYSA-N
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Description

Sulbenicillin is a penicillin antibiotic, notable for its combination use with dibekacin . It belongs to the β-lactam class of antibacterial compounds . It’s a synthetic organic compound with a chemical formula of C16H18N2O7S2 .


Molecular Structure Analysis

Sulbenicillin is characterized by a distinctive beta-lactam ring . It has a calculated molecular weight of 414.45 and a chemical formula of C16H18N2O7S2 . The molecular properties of Sulbenicillin were generated using the CDK toolkit .


Physical And Chemical Properties Analysis

Sulbenicillin is a small molecule with an average weight of 414.45 and a monoisotopic weight of 414.055543276 . It has a chemical formula of C16H18N2O7S2 . The physicochemical properties of antimicrobials like Sulbenicillin are the drivers of their biological activity, influencing absorption, distribution, metabolism, and excretion within the host .

Scientific Research Applications

Antimicrobial Resistance and Drug Development

  • Sulfonamide Antibiotics : Sulbenicillin, belonging to the broader class of sulfonamides, has been pivotal in the fight against bacterial infections. The evolution of sulfonamide antibiotics, including sulbenicillin, demonstrates their significance in treating infections caused by resistant microorganisms. These antibiotics have played a critical role in developing treatments for a range of conditions, from bacterial infections to diseases like Alzheimer’s (Gulcin & Taslimi, 2018).

  • Antibacterial Activity and Resistance in Acinetobacter baumannii : Sulbenicillin's efficacy against Acinetobacter baumannii, a pathogen of growing concern due to multidrug resistance, underscores the need for continued research into sulbactam and its combinations for treating infections, particularly in critically ill patients. The mechanism of action, involving the inhibition of penicillin-binding proteins, and the low frequency of resistance highlight the drug's potential utility in clinical settings (Penwell et al., 2015).

Clinical Applications and Efficacy

  • Broad Spectrum Antibacterial Activity : The combination of ampicillin/sulbactam showcases a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobes. This supports its use in treating severe bacterial infections in various body sites, demonstrating its versatility and importance in addressing infections with rising antimicrobial resistance (Rafailidis, Ioannidou, & Falagas, 2012).

  • Treating Multidrug-Resistant Infections : The effectiveness of sulbactam against multidrug-resistant Acinetobacter baumannii infections, particularly when combined with ampicillin, underscores its value in the era of increasing antimicrobial resistance. This combination has proven effective in managing severe infections, including bacteremia, highlighting its potential as a critical tool in treating life-threatening infections (Levin, 2002).

Safety And Hazards

The safety data sheet for Sulbenicillin suggests that it should be handled in a well-ventilated place, with suitable protective clothing, and avoiding contact with skin and eyes . It also provides information on measures to take in case of accidental exposure .

Future Directions

The future directions for Sulbenicillin and other antibiotics may involve the utilization of microbial genomics. This approach could improve the odds of antibiotic development having a more successful outcome .

properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETQIUPBHQNHNZ-NJBDSQKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873381
Record name D-(-)-Sulbenicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Sulfobenzylpenicillin

CAS RN

41744-40-5
Record name Sulbenicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41744-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulbenicillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulbenicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13693
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name D-(-)-Sulbenicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulbenicillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULBENICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2VYF0562D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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